(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine
Overview
Description
“(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. We know that it has a molecular weight of 259.35 g/mol , but information on properties like solubility, melting point, boiling point, and specific optical rotation are not provided.Scientific Research Applications
Synthesis and Chemical Properties
- Derivatives involving the diazepine ring and α,β-unsaturated ketones have been synthesized to create new condensed heterosystems. These include the tetracyclic [1,4]diazepino[3,2,1-hi]pyrido-[4,3,2-cd]indoles and tricyclic [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines. The direction of the cyclocondensation reaction is determined by the structure of the diazepine ring of the initial amines and the structure of the α,β-unsaturated ketones (Jančienė et al., 2010).
- An efficient and practical method for the synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, serving as the amine part of a potent and selective 5-HT3 receptor antagonist, has been described (Kato, Harada, & Morie, 1997).
- Isocyanide-based multicomponent reaction (IMCR) has been developed as an efficient strategy for the synthesis of 1,4-diazepine-2-amines, applicable to a variety of carbonyl compounds and isocyanides (Kysil et al., 2009).
Chemical Structure and Reactivity
- 2-[Cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines were synthesized to study the tautomeric equilibrium between the ketene aminal form and the amidine form, revealing that all products obtained were ketene aminals due to the twisted phenyl group from the plane containing the two nitrogen atoms and the double bond (Huang, Gan, & Wang, 1988).
- The reaction of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds in the presence of a base led to various cyclocondensation and cyclization reactions, forming seven-membered rings and pyrrolo[4,3-b][1,4]diazepines (Joséalves et al., 2000).
Biological and Medicinal Applications
- Novel 4-(substituted phenyl)-2-(thiophen-2-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepine derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities (Bhat, Chauhan, Kumar, & Kumar, 2014).
- A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated in vitro for their antimicrobial and anticancer activities, with some compounds demonstrating significant effectiveness (Verma et al., 2015).
properties
IUPAC Name |
[4-(4-aminophenyl)-1,4-diazepan-1-yl]-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-13-4-6-14(7-5-13)17-8-1-9-18(11-10-17)15(19)12-2-3-12/h4-7,12H,1-3,8-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQNZGXBJVJZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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